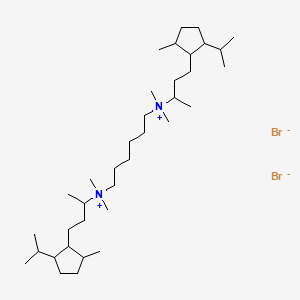![molecular formula C17H8Cl12 B13772161 (3R,6S,10R,13S)-3,4,5,6,10,11,12,13,16,16,17,17-dodecachlorohexacyclo[6.6.1.13,6.110,13.02,7.09,14]heptadeca-4,11-diene](/img/structure/B13772161.png)
(3R,6S,10R,13S)-3,4,5,6,10,11,12,13,16,16,17,17-dodecachlorohexacyclo[6.6.1.13,6.110,13.02,7.09,14]heptadeca-4,11-diene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound (3R,6S,10R,13S)-3,4,5,6,10,11,12,13,16,16,17,17-dodecachlorohexacyclo[6.6.1.13,6.110,13.02,7.09,14]heptadeca-4,11-diene is a highly chlorinated polycyclic compound. Its complex structure and high degree of chlorination make it an interesting subject for chemical research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3R,6S,10R,13S)-3,4,5,6,10,11,12,13,16,16,17,17-dodecachlorohexacyclo[6.6.1.13,6.110,13.02,7.09,14]heptadeca-4,11-diene typically involves multiple steps of chlorination and cyclization. The starting materials are usually simpler polycyclic hydrocarbons, which undergo successive chlorination reactions under controlled conditions to introduce the chlorine atoms at specific positions. The reaction conditions often involve the use of chlorinating agents such as chlorine gas or sulfuryl chloride, and the reactions are typically carried out in inert solvents like carbon tetrachloride or chloroform.
Industrial Production Methods
On an industrial scale, the production of this compound would likely involve continuous flow reactors to ensure precise control over reaction conditions and to handle the highly exothermic nature of the chlorination reactions. The use of catalysts to enhance the selectivity and yield of the desired product might also be employed.
化学反応の分析
Types of Reactions
(3R,6S,10R,13S)-3,4,5,6,10,11,12,13,16,16,17,17-dodecachlorohexacyclo[6.6.1.13,6.110,13.02,7.09,14]heptadeca-4,11-diene can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can remove chlorine atoms or reduce double bonds within the structure.
Substitution: Chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Nucleophiles like sodium methoxide or ammonia can be used to replace chlorine atoms.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield polyhydroxylated derivatives, while reduction could produce partially dechlorinated compounds.
科学的研究の応用
Chemistry
In chemistry, (3R,6S,10R,13S)-3,4,5,6,10,11,12,13,16,16,17,17-dodecachlorohexacyclo[6.6.1.13,6.110,13.02,7.09,14]heptadeca-4,11-diene is studied for its unique structural properties and reactivity. It serves as a model compound for understanding the effects of extensive chlorination on polycyclic systems.
Biology
The compound’s biological applications are less well-documented, but its high degree of chlorination suggests potential use as a bioactive agent, possibly in antimicrobial or antifungal formulations.
Medicine
In medicine, research might focus on the compound’s potential as a lead compound for drug development, particularly in areas where chlorinated polycyclic compounds have shown efficacy.
Industry
Industrially, the compound could be used as a precursor for the synthesis of other complex chlorinated compounds or as an additive in materials requiring high chemical stability and resistance to degradation.
作用機序
The mechanism by which (3R,6S,10R,13S)-3,4,5,6,10,11,12,13,16,16,17,17-dodecachlorohexacyclo[6.6.1.13,6.110,13.02,7.09,14]heptadeca-4,11-diene exerts its effects is not fully understood. its high degree of chlorination suggests that it might interact with biological membranes or proteins, potentially disrupting their normal function. The molecular targets and pathways involved would likely depend on the specific biological context in which the compound is used.
特性
分子式 |
C17H8Cl12 |
|---|---|
分子量 |
637.7 g/mol |
IUPAC名 |
(3R,6S,10R,13S)-3,4,5,6,10,11,12,13,16,16,17,17-dodecachlorohexacyclo[6.6.1.13,6.110,13.02,7.09,14]heptadeca-4,11-diene |
InChI |
InChI=1S/C17H8Cl12/c18-8-10(20)14(24)6-3-1-2(4(6)12(8,22)16(14,26)27)5-7(3)15(25)11(21)9(19)13(5,23)17(15,28)29/h2-7H,1H2/t2?,3?,4?,5?,6?,7?,12-,13+,14+,15- |
InChIキー |
WSEXCYJMFQVEIN-BAEWVKPESA-N |
異性体SMILES |
C1C2C3C(C1C4C2[C@@]5(C(=C([C@]4(C5(Cl)Cl)Cl)Cl)Cl)Cl)[C@@]6(C(=C([C@]3(C6(Cl)Cl)Cl)Cl)Cl)Cl |
正規SMILES |
C1C2C3C(C1C4C2C5(C(=C(C4(C5(Cl)Cl)Cl)Cl)Cl)Cl)C6(C(=C(C3(C6(Cl)Cl)Cl)Cl)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



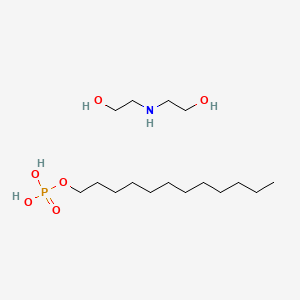
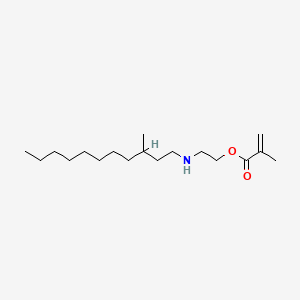
![4-Amino-1-[3,4-dihydroxy-5-(trityloxymethyl)oxolan-2-yl]pyrimidin-2-one](/img/structure/B13772118.png)
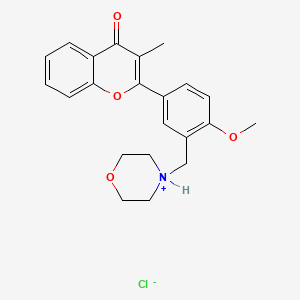

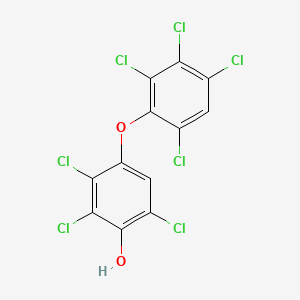
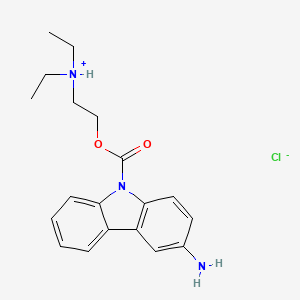


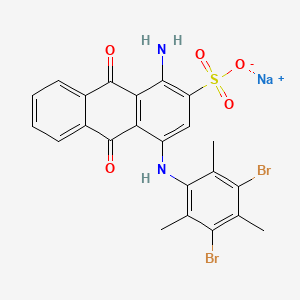
![2,8-Diazaspiro[4.5]decan-1-one, 2-[[4-(methylsulfonyl)phenyl]methyl]-](/img/structure/B13772163.png)
![Bis[2-(2-hydroxyphenyl)-pyridine]beryllium](/img/structure/B13772164.png)
